molecular formula C9H12N4O2 B8637574 1-[4-Nitro-2-pyridinyl]piperazine CAS No. 113049-42-6

1-[4-Nitro-2-pyridinyl]piperazine

Cat. No.: B8637574
CAS No.: 113049-42-6
M. Wt: 208.22 g/mol
InChI Key: MIXDGCKFNRMARQ-UHFFFAOYSA-N
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Description

1-[4-Nitro-2-pyridinyl]piperazine (CAS# 113049-42-6) is a nitropyridine-substituted piperazine with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . This compound serves as a fundamental chemical scaffold in medicinal chemistry for the design and synthesis of novel, potent enzyme inhibitors. Its primary research value lies in its role as a key precursor in the development of urease inhibitors . Urease is a nickel-dependent enzyme critical for the survival of pathogens like Helicobacter pylori; inhibiting this enzyme is a promising therapeutic strategy for treating gastric disorders such as ulcers and cancer . Derivatives synthesized from this core structure have demonstrated significant in vitro urease inhibition, with certain analogs exhibiting IC50 values superior to the standard inhibitor thiourea . The piperazine and pyridine moieties are recognized pharmacophores, often found in compounds with diverse biological activities. As a building block, this compound enables researchers to explore structure-activity relationships and develop new therapeutic candidates. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

113049-42-6

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-(4-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C9H12N4O2/c14-13(15)8-1-2-11-9(7-8)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2

InChI Key

MIXDGCKFNRMARQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogs and Substituent Effects

Piperazine derivatives vary widely based on substituents attached to the core ring. Below is a comparative analysis of key analogs:

Compound Substituents/Functional Groups Key Properties/Applications Reference
1-[4-Nitro-2-pyridinyl]piperazine -NO₂ (pyridine), piperazine Potential receptor modulation, stability -
1-(3-Chlorophenyl)piperazine (mCPP) -Cl (phenyl), piperazine 5-HT receptor agonist, psychoactive
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) -CF₃ (phenyl), piperazine 5-HT1B/1C receptor agonist
1-(4-Chlorobenzhydryl)piperazine derivatives Benzoyl, chlorobenzhydryl, piperazine Cytotoxicity in cancer cell lines
p-MPPI (4-(2'-methoxyphenyl)-piperazine) Methoxyphenyl, iodobenzamido, piperazine 5-HT1A receptor antagonist

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in this compound may confer greater metabolic stability compared to halogenated analogs like mCPP or TFMPP, where -Cl or -CF₃ groups are susceptible to oxidative metabolism .
  • Receptor Specificity : Unlike mCPP and TFMPP (5-HT1B/1C agonists), the nitro-pyridinyl substitution may shift receptor affinity, as seen in p-MPPI’s 5-HT1A antagonism .
  • Biological Activity : Chlorobenzhydryl-piperazine derivatives (e.g., compounds 5a–g) exhibit cytotoxic effects on cancer cells (IC₅₀ values in micromolar ranges) , suggesting that nitro-pyridinyl analogs could similarly target proliferative pathways.
Receptor Binding and Selectivity
  • 5-HT Receptor Modulation: Piperazines with aryl substituents (e.g., TFMPP, mCPP) show high affinity for serotonin receptors.
  • Dopamine D2 Receptor Affinity: Derivatives like 1-(2-methoxyphenyl)-4-(nitrobenzyl)piperazine exhibit nanomolar affinity for dopamine D2 receptors , suggesting that nitro-aromatic substitutions enhance CNS targeting.
Enzymatic Inhibition
  • PI3Kδ Inhibition: Piperazine derivatives with six-membered rings (e.g., piperidine-piperazine hybrids) show IC₅₀ values in low nanomolar ranges for PI3Kδ, outperforming five-membered analogs . The rigid pyridine-nitrogen in this compound could similarly enhance kinase selectivity.

Physicochemical and Metabolic Properties

  • However, the pyridine ring’s basicity may counteract this effect, necessitating formulation optimization.
  • Metabolic Stability: Piperazines undergo CYP3A4/CYP2D6-mediated N-dealkylation and oxidation . The nitro group’s electron-withdrawing nature may slow oxidative metabolism compared to -Cl or -CF₃ substituents, as observed in fluoroquinolone degradation studies .

Structure-Activity Relationship (SAR) Insights

  • Nitro Group Impact: The -NO₂ group may enhance π-π stacking with aromatic residues in receptor binding pockets (e.g., 5-HT or dopamine receptors), improving affinity .
  • Pyridine vs.
  • Steric Effects : Bulky substituents (e.g., chlorobenzhydryl in compound 5a ) reduce conformational flexibility, whereas the planar pyridine ring in this compound may allow better penetration into hydrophobic pockets.

Preparation Methods

Reaction Mechanism and Substrate Activation

The nitro group at the 4-position of pyridine enhances electrophilicity at the 2-position by withdrawing electron density through resonance and inductive effects. This activation enables piperazine to displace the chlorine atom via a two-step SNAr mechanism:

  • Formation of a Meisenheimer complex : Piperazine’s nucleophilic nitrogen attacks the electron-deficient C2 of 2-chloro-4-nitropyridine.

  • Elimination of chloride : The intermediate releases Cl⁻, forming the final product.

Reagents:

  • 2-Chloro-4-nitropyridine (1 equiv)

  • Piperazine (2–3 equiv)

  • Solvent: Acetonitrile, DMF, or pyridine

  • Base: K₂CO₃ or NaHCO₃

Protocol:

  • Combine 2-chloro-4-nitropyridine (10 mmol) and piperazine (30 mmol) in anhydrous acetonitrile (50 mL).

  • Add K₂CO₃ (15 mmol) and reflux at 85°C for 18–24 hours.

  • Cool, filter to remove salts, and concentrate under reduced pressure.

  • Purify via recrystallization (isopropyl alcohol) or column chromatography (SiO₂, ethyl acetate/hexane).

Yield and Purity:

  • Yield : 65–72%

  • Purity : >98% (HPLC)

Optimized Industrial-Scale Synthesis

Solvent and Base Selection

Industrial processes prioritize cost-effectiveness and scalability:

ParameterLaboratory ScaleIndustrial Scale
Solvent AcetonitrileDimethylformamide (DMF)
Base K₂CO₃NaOH (aqueous)
Temperature 85°C90–100°C
Reaction Time 18–24 h12–15 h
Yield 65–72%75–80%

Advantages :

  • DMF enhances solubility of intermediates, reducing side products.

  • Aqueous NaOH simplifies waste management compared to K₂CO₃.

Continuous Flow Reactor Design

Recent patents describe tubular reactors for improved heat transfer and reaction control:

  • Feed Streams :

    • Stream A: 2-Chloro-4-nitropyridine in DMF

    • Stream B: Piperazine/NaOH in H₂O

  • Mixing Zone : Turbulent flow ensures rapid substrate interaction.

  • Residence Time : 30–45 minutes at 100°C.

  • Output : Crude product is extracted with dichloromethane and crystallized.

Outcome :

  • 85% yield with >99% conversion.

Alternative Synthetic Routes

Nitration of Preformed Piperazine-Pyridine Derivatives

Nitrating 1-(2-pyridinyl)piperazine with HNO₃/H₂SO₄ introduces the nitro group regioselectively at C4:

Procedure :

  • Dissolve 1-(2-pyridinyl)piperazine (10 mmol) in concentrated H₂SO₄ (20 mL).

  • Add fuming HNO₃ (12 mmol) dropwise at 0°C.

  • Stir at 25°C for 6 hours, then pour onto ice.

  • Neutralize with NH₄OH and extract with CH₂Cl₂.

Yield : 55–60%.
Limitation : Over-nitration and oxidative decomposition reduce scalability.

Palladium-Catalyzed Coupling

Aryl halide-amine coupling using Pd(OAc)₂/Xantphos:

Reaction :
1-(2-Bromopyridin-4-yl)piperazine + NaN₃ → this compound

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Solvent: Toluene, 110°C, 12 h

Yield : 50%.
Utility : Avoids pre-nitrated substrates but suffers from catalyst cost.

Purification and Characterization

Recrystallization Protocols

  • Solvent Pair : Ethanol/water (3:1) achieves 98% purity.

  • Crystal Structure : Monoclinic, P2₁/c space group (single-crystal XRD).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.6 Hz, 1H, Py-H), 8.25 (s, 1H, Py-H), 6.85 (d, J = 5.6 Hz, 1H, Py-H), 3.85–3.75 (m, 4H, Piperazine-H), 2.95–2.85 (m, 4H, Piperazine-H).

  • IR (KBr) : 1520 cm⁻¹ (NO₂ asym stretch), 1345 cm⁻¹ (NO₂ sym stretch).

Engineered nitrilases for nitro group introduction are under investigation but currently exhibit <20% conversion.

Green Chemistry Metrics

  • E-factor : 8.5 (traditional) vs. 2.1 (flow reactor).

  • PMI (Process Mass Intensity) : 12.3 → 4.7 via solvent recycling .

Q & A

Q. What statistical approaches validate the significance of minor structural modifications on bioactivity?

  • Methodological Answer :
  • Multivariate analysis : Principal Component Analysis (PCA) correlates substituent effects (e.g., Hammett σ values) with IC₅₀.
  • Bootstrapping : Generate 95% confidence intervals for SAR trends across 10,000 resampled datasets .

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